2-(4-fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
2-(4-Fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenoxy group linked to an acetamide backbone and a 2-propanoyl-substituted tetrahydroisoquinolin moiety. Its structural complexity arises from the combination of a fluorinated aromatic ring and a bicyclic tetrahydroisoquinolin system, which distinguishes it from simpler auxin analogs or agrochemicals.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-2-20(25)23-10-9-14-3-6-17(11-15(14)12-23)22-19(24)13-26-18-7-4-16(21)5-8-18/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXWNAOUYAKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroisoquinoline core substituted with a fluorophenoxy group and an acetamide moiety. Its molecular formula is C19H22FNO2, and it exhibits specific physicochemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:
- Anticonvulsant Activity : The compound demonstrates significant anticonvulsant properties in animal models. Research indicates that it modulates sodium channels and enhances GABAergic transmission, which are critical for seizure control .
- Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases .
- Analgesic Properties : Preliminary studies suggest that the compound may possess analgesic effects by interacting with opioid receptors and modulating pain pathways .
1. Anticonvulsant Efficacy
A study conducted on mice evaluated the anticonvulsant effects of the compound using the maximal electroshock seizure (MES) model. The results showed a dose-dependent reduction in seizure duration and frequency compared to control groups. The compound was found to be effective at doses as low as 10 mg/kg .
2. Neuroprotection in Ischemic Models
In vitro studies using cultured neuronal cells exposed to glutamate toxicity revealed that treatment with this compound significantly reduced cell death and apoptosis markers. The protective effects were linked to the activation of antioxidant pathways and inhibition of apoptotic signaling cascades .
3. Analgesic Studies
In a pain model involving formalin injection in rats, administration of the compound resulted in a significant decrease in both phases of pain response (acute and inflammatory). The analgesic effect was comparable to that of established analgesics like morphine .
Data Summary
| Activity | Model/Method | Result |
|---|---|---|
| Anticonvulsant | MES model in mice | Dose-dependent seizure reduction |
| Neuroprotection | Glutamate toxicity in neurons | Reduced cell death and apoptosis |
| Analgesic | Formalin test in rats | Significant decrease in pain response |
Scientific Research Applications
The compound has been studied for its interaction with various neurotransmitter systems, suggesting potential applications in treating neurological disorders:
- Dopaminergic Pathways : It may modulate dopamine receptor activity, influencing mood and cognitive functions. This property is crucial for developing treatments for disorders such as depression and schizophrenia.
- Serotonergic Systems : Preliminary studies indicate interactions with serotonin receptors, which could affect anxiety and depression-related behaviors .
Case Studies
Several studies highlight the compound's potential in pharmacological applications:
- Neuropharmacological Studies : Research has demonstrated that compounds similar to 2-(4-fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibit significant effects on neurotransmitter systems. For instance, a study indicated that derivatives of tetrahydroisoquinoline showed promise as antidepressants due to their ability to enhance serotonergic activity .
- Antimicrobial Activity : Although primarily focused on neuropharmacology, some related compounds have been screened for antimicrobial properties. A study found that certain derivatives exhibited substantial inhibition against various bacterial strains, suggesting a broader application in infectious disease treatment .
Summary Table of Applications
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of Selected Acetamide Derivatives
Key Observations
Phenoxy Substituent Effects
- Fluorine vs. Chlorine : The target compound’s 4-fluoro group contrasts with dichloro-substituted analogs like BG13961. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic interactions in biological systems compared to bulkier, electron-withdrawing chlorine atoms .
- Substituent Position : The para-fluoro substitution in the target compound differs from the 2,4-dichloro pattern in BG13961 and compound 533, which are associated with enhanced auxin-like activity in plant models .
Acetamide Substituent Variations
- Bicyclic vs.
- Functional Group Impact: Polar groups (e.g., hydroxyl in compound 31) correlate with higher melting points (84°C vs. 75°C for compound 30), suggesting improved crystallinity. The target compound’s propanoyl group may similarly influence its physical properties .
Research Implications
- Bioactivity Potential: While auxin-like activity is documented for dichlorophenoxy analogs (e.g., compound 533), the target compound’s fluorophenoxy group may offer distinct pharmacokinetic profiles, such as improved metabolic stability or reduced toxicity .
- Structure-Activity Relationships (SAR): The tetrahydroisoquinolin moiety’s role in receptor binding warrants further investigation, particularly compared to pyridine or triazole-containing derivatives (e.g., WH7 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
